ST247

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[[4-(hexylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5S2/c1-4-5-6-7-11-20-14-8-9-15(16(13-14)25-2)21-28(23,24)17-10-12-27-18(17)19(22)26-3/h8-10,12-13,20-21H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWCGEOYGFZZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356497-91-0 | |

| Record name | 1356497-91-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Core Structure and Properties

Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic molecule with the chemical formula C19H26N2O5S2.[1] Its structure is characterized by a central thiophene ring, which is a five-membered aromatic ring containing a sulfur atom. This core is substituted with a methyl carboxylate group at the 2-position and a sulfamoyl group at the 3-position. The sulfamoyl nitrogen is further substituted with a 4-(hexylamino)-2-methoxyphenyl group.

Molecular Structure:

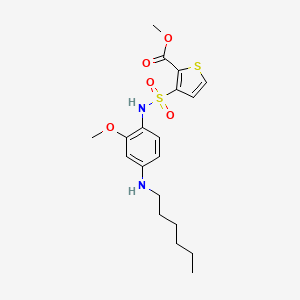

Caption: 2D representation of the chemical structure.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C19H26N2O5S2 | PubChem[1] |

| Molecular Weight | 442.6 g/mol | PubChem[1] |

| PubChem CID | 71114651 | PubChem[1] |

Potential Synthesis Strategies (Hypothetical Workflow)

While a specific, validated experimental protocol for the synthesis of methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate is not available in the public domain, a potential synthetic route can be conceptualized based on established methods for the synthesis of similar thiophene derivatives. A plausible approach would involve the initial synthesis of a substituted thiophene core, followed by the introduction of the sulfamoyl and phenyl moieties.

The following diagram illustrates a hypothetical experimental workflow for the synthesis. It is crucial to emphasize that this is a theoretical pathway and would require significant experimental optimization and validation.

Caption: Hypothetical synthesis workflow.

Biological Activity and Signaling Pathways (Data Not Available)

A thorough search of scientific databases did not yield any specific information regarding the biological activity, mechanism of action, or associated signaling pathways for methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate.

For researchers and drug development professionals, this represents an unexplored area. The structural motifs present in the molecule, such as the sulfonamide and substituted aniline, are found in various biologically active compounds. Therefore, this molecule could be a candidate for screening in various assays to determine its potential therapeutic effects.

Experimental Protocols (Data Not Available)

Consistent with the lack of published research on this specific compound, there are no detailed experimental protocols available for its synthesis, purification, characterization, or biological evaluation.

Future Research Directions

The absence of data on methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate presents several opportunities for future research:

-

Chemical Synthesis and Characterization: Development and validation of a robust synthetic route, followed by comprehensive characterization of the compound's physicochemical properties.

-

Biological Screening: High-throughput screening against a panel of biological targets to identify potential therapeutic applications.

-

Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the underlying mechanism of action and any involved signaling pathways would be warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the relationship between the chemical structure and biological activity, potentially leading to the development of more potent and selective compounds.

References

An In-Depth Technical Guide on the Physicochemical Properties and Potential Biological Activities of Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate

Disclaimer: Publicly available experimental data for methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate is limited. This guide provides the available computed physicochemical properties for the target molecule. The sections on experimental protocols and biological signaling pathways are based on studies of structurally related compounds, such as benzenesulfonamide and thiophene derivatives, to offer a relevant framework for research.

Physicochemical Properties

The physicochemical properties of methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate have been primarily determined through computational methods. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₆N₂O₅S₂ | PubChem CID: 71114651 |

| Molecular Weight | 442.6 g/mol | PubChem CID: 71114651 |

| IUPAC Name | methyl 3-[[(4-hexylamino-2-methoxyphenyl)sulfonyl]amino]thiophene-2-carboxylate | PubChem CID: 71114651 |

| Canonical SMILES | CCCCCCNC1=CC(=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)OC)OC | PubChem CID: 71114651 |

| InChI Key | YFUQZMSZNYVHQK-UHFFFAOYSA-N | PubChem CID: 71114651 |

| XLogP3 | 4.9 | Computed by PubChem |

| Hydrogen Bond Donor Count | 2 | Computed by PubChem |

| Hydrogen Bond Acceptor Count | 7 | Computed by PubChem |

| Rotatable Bond Count | 11 | Computed by PubChem |

| Exact Mass | 442.12866 g/mol | Computed by PubChem |

| Topological Polar Surface Area | 124 Ų | Computed by PubChem |

| Heavy Atom Count | 28 | Computed by PubChem |

| Complexity | 707 | Computed by PubChem |

Note: Experimental data for properties such as melting point, boiling point, and solubility are not available in the public domain.

Potential Biological Activities and Signaling Pathways (Based on Structural Analogs)

The chemical structure of the target molecule, featuring a sulfonamide group attached to a substituted aromatic ring system, is characteristic of a class of compounds known for their diverse biological activities. Structurally related benzenesulfonamide and thiophene derivatives have been extensively studied as inhibitors of various enzymes, suggesting potential therapeutic applications.

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[1][2] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[2] The transmembrane isoform, Carbonic Anhydrase IX (CA IX), is particularly overexpressed in many hypoxic tumors and contributes to tumor acidosis, proliferation, and metastasis.[3][4]

The inhibition of CA IX by sulfonamide-based drugs can disrupt the pH regulation in tumor cells, leading to increased apoptosis and reduced tumor growth. The signaling pathway influenced by CA IX is complex and involves the regulation of intracellular and extracellular pH, which in turn affects cell adhesion, migration, and invasion.[4][5]

Caption: Hypoxia-induced CA IX signaling pathway and its inhibition.

Thiophene derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[6] These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively, from arachidonic acid.[7] Dual inhibition of COX-2 and 5-LOX is a promising strategy for the development of anti-inflammatory drugs with an improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[6]

The signaling pathway involves the activation of phospholipase A2, which releases arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by COX-2 to produce pro-inflammatory prostaglandins or by 5-LOX to produce pro-inflammatory leukotrienes.[7]

Caption: COX-2 and 5-LOX inflammatory signaling pathways.

Experimental Protocols (Based on Structural Analogs)

The following are generalized experimental protocols for the synthesis and biological evaluation of compounds structurally related to the target molecule.

A common synthetic route for this class of compounds involves the reaction of a substituted aminophenyl derivative with a thiophenesulfonyl chloride.

-

Preparation of the Sulfonyl Chloride: The corresponding thiophene-2-carboxylic acid is treated with chlorosulfonic acid to yield the thiophene-2-sulfonyl chloride.

-

Sulfonamide Formation: The thiophenesulfonyl chloride is then reacted with a substituted aniline (in this case, 4-hexylamino-2-methoxyaniline) in an appropriate solvent (e.g., pyridine or dichloromethane) in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel.

Characterization of the final product would typically involve nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

The inhibitory activity against different carbonic anhydrase isoforms can be determined using a stopped-flow spectrophotometric assay.[8]

-

Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The production of protons during this reaction leads to a decrease in the pH of the assay solution, which is monitored by a colorimetric pH indicator.

-

Procedure:

-

A buffered solution containing the purified CA isoenzyme and a pH indicator (e.g., p-nitrophenol) is prepared.

-

The inhibitor (dissolved in a suitable solvent like DMSO) is added at various concentrations.

-

The reaction is initiated by the addition of a CO₂-saturated solution.

-

The change in absorbance of the pH indicator over time is measured using a stopped-flow spectrophotometer.

-

-

Data Analysis: The initial rates of the reaction are determined, and the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

The inhibitory effects on COX-2 and 5-LOX can be evaluated using commercially available screening kits or established protocols.[6]

-

COX-2 Inhibition Assay (Fluorometric):

-

The assay measures the peroxidase activity of COX-2.

-

The enzyme is incubated with the test compound.

-

Arachidonic acid is added to initiate the reaction, which produces PGG₂.

-

The peroxidase component of COX-2 converts a fluorometric substrate into a fluorescent product in the presence of PGG₂.

-

The fluorescence is measured, and the IC₅₀ value is determined.

-

-

5-LOX Inhibition Assay (Fluorometric):

-

This assay measures the hydroperoxides generated by the 5-LOX-catalyzed oxidation of arachidonic acid.

-

The enzyme is incubated with the test compound.

-

The reaction is initiated by the addition of arachidonic acid.

-

The resulting hydroperoxides are detected using a specific fluorescent probe.

-

The fluorescence is measured to determine the enzyme activity and the IC₅₀ of the inhibitor.

-

References

- 1. Carbonic Anhydrase Activity Assay [protocols.io]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 5. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence for using a dual COX 1/2 and 5-LOX inhibitor in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (PubChem CID: 71114651)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate, a chemical compound identified by PubChem CID 71114651 and also known as ST247. This document consolidates available data on its chemical properties, biological activity as a Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) inverse agonist, and protocols for its use in experimental settings. The information is intended to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical and Physical Properties

Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic molecule with the molecular formula C₁₉H₂₆N₂O₅S₂.[1] Its identity is well-defined by its IUPAC name, methyl 3-[[4-(hexylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate, and its unique CAS number, 1356497-91-0.[1]

| Property | Value | Source |

| PubChem CID | 71114651 | --INVALID-LINK-- |

| Molecular Formula | C₁₉H₂₆N₂O₅S₂ | [1] |

| IUPAC Name | methyl 3-[[4-(hexylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate | [1] |

| InChI | InChI=1S/C19H26N2O5S2/c1-4-5-6-7-11-20-14-8-9-15(16(13-14)25-2)21-28(23,24)17-10-12-27-18(17)19(22)26-3/h8-10,12-13,20-21H,4-7,11H2,1-3H3 | [1] |

| InChIKey | MRWCGEOYGFZZCJ-UHFFFAOYSA-N | [1] |

| SMILES | CCCCCCNC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)OC | [1] |

| CAS Number | 1356497-91-0 | [1] |

| Appearance | Solid, Light yellow to yellow | MedchemExpress |

Biological Activity: A Selective PPARβ/δ Inverse Agonist

Compound this compound is characterized as a Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) inverse agonist. Inverse agonists are a class of ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the context of PPARs, which are ligand-activated transcription factors, an inverse agonist would repress the transcriptional activity of the receptor.[2]

This compound has been shown to be highly selective for PPARβ/δ. In experimental assays, it effectively inhibits the agonist-induced transcriptional activity of PPARβ/δ, while having only marginal effects on PPARα and PPARγ at similar concentrations.[2] This selectivity makes it a valuable tool for studying the specific roles of PPARβ/δ in various physiological and pathological processes.

One of the documented effects of this compound is its ability to reduce the expression of the endogenous PPARβ/δ target gene, ANGPTL4, in WPMY-1 myofibroblasts.[2] This demonstrates its activity on a biologically relevant target gene.

Experimental Protocols

Preparation of Solutions for In Vitro and In Vivo Experiments

The following protocols are adapted from information provided by MedchemExpress for the preparation of this compound solutions.

3.1.1. In Vitro Stock Solution (e.g., 10 mM)

A common method for preparing a stock solution for in vitro assays involves dissolving the solid compound in an appropriate organic solvent.

-

Solvent: Dimethyl sulfoxide (DMSO) is a frequently used solvent for creating high-concentration stock solutions of organic compounds.

-

Procedure:

-

Weigh the required amount of this compound powder.

-

Add the calculated volume of DMSO to achieve the desired concentration (e.g., for 10 mM).

-

Vortex or sonicate the mixture until the solid is completely dissolved.

-

-

Storage: Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

3.1.2. In Vivo Formulation

For animal studies, a formulation that is biocompatible and allows for effective delivery of the compound is necessary.

-

Method 1: Corn Oil Suspension

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).

-

For a 1 mL working solution, add 100 μL of the DMSO stock solution to 900 μL of corn oil.

-

Mix the solution thoroughly to ensure a uniform suspension.

-

-

Important Considerations for In Vivo Studies:

-

Working solutions for in vivo experiments should be prepared fresh on the day of use.

-

If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

The final concentration of DMSO in the formulation should be kept low to avoid solvent toxicity.

-

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general mechanism of PPARβ/δ activation and the proposed point of intervention for an inverse agonist like this compound.

Caption: PPARβ/δ signaling pathway and the inhibitory action of this compound.

Pathway Description:

-

Activation: In the presence of an agonist, the PPARβ/δ receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then recruits coactivator proteins.

-

DNA Binding: The activated PPARβ/δ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

-

Gene Transcription: The recruitment of the coactivator complex leads to the transcription of target genes, such as ANGPTL4, which are involved in various metabolic processes.

-

Inverse Agonism by this compound: this compound, as an inverse agonist, binds to the PPARβ/δ receptor. This binding event is proposed to stabilize a receptor conformation that favors the recruitment of corepressor complexes instead of coactivator complexes. The corepressor complex then actively represses the transcription of PPARβ/δ target genes.

Synthesis

Caption: A potential synthetic workflow for the target compound.

General Synthetic Strategy:

The synthesis would likely involve the coupling of a substituted thiophene precursor with a substituted benzenesulfonyl chloride.

-

Preparation of the Thiophene Moiety: A suitable starting material would be a thiophene ring with an amino group at the 3-position and a methyl carboxylate at the 2-position.

-

Preparation of the Sulfonyl Chloride: The 4-(hexylamino)-2-methoxybenzenesulfonyl chloride would need to be synthesized, likely starting from a commercially available substituted benzene derivative.

-

Sulfonamide Bond Formation: The key step would be the reaction between the amino group of the thiophene derivative and the sulfonyl chloride of the benzene derivative to form the sulfonamide linkage. This reaction is typically carried out in the presence of a base.

-

Purification and Characterization: The final product would be purified using standard techniques such as column chromatography, and its structure confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (this compound) is a valuable chemical probe for studying the biological functions of PPARβ/δ. Its high selectivity as an inverse agonist allows for the specific interrogation of this nuclear receptor's role in health and disease. This guide provides a foundational understanding of its properties, biological activity, and experimental use, serving as a resource for researchers aiming to utilize this compound in their studies. Further investigation into its detailed synthesis and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

Technical Guide: Spectroscopic and Synthetic Profile of Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a plausible synthetic route for the novel compound, methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide combines established synthetic methodologies for related compounds with predicted spectroscopic characteristics to offer a robust resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate. These predictions are based on the analysis of its constituent functional groups and comparison with experimentally determined data for structurally similar compounds.

Predicted ¹H-NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-7.8 | d | 1H | Thiophene-H5 |

| ~7.5-7.3 | d | 1H | Thiophene-H4 |

| ~7.2-7.0 | m | 1H | Phenyl-H6 |

| ~6.4-6.2 | m | 2H | Phenyl-H3, Phenyl-H5 |

| ~3.9 | s | 3H | OCH₃ (ester) |

| ~3.8 | s | 3H | OCH₃ (phenyl) |

| ~3.2 | t | 2H | N-CH₂ (hexyl) |

| ~1.6 | quint | 2H | N-CH₂-CH₂ (hexyl) |

| ~1.3 | m | 6H | (CH₂)₃ (hexyl) |

| ~0.9 | t | 3H | CH₃ (hexyl) |

| ~8.5-9.5 | br s | 1H | SO₂NH |

| ~4.0-4.5 | br t | 1H | NH (hexylamino) |

Predicted ¹³C-NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (ester) |

| ~150 | Phenyl-C2 (C-OCH₃) |

| ~148 | Phenyl-C4 (C-NH) |

| ~140 | Thiophene-C3 (C-SO₂) |

| ~135 | Thiophene-C5 |

| ~130 | Thiophene-C2 (C-COOCH₃) |

| ~125 | Thiophene-C4 |

| ~120 | Phenyl-C1 |

| ~110 | Phenyl-C6 |

| ~105 | Phenyl-C5 |

| ~100 | Phenyl-C3 |

| ~56 | OCH₃ (phenyl) |

| ~53 | OCH₃ (ester) |

| ~44 | N-CH₂ (hexyl) |

| ~32 | N-CH₂-CH₂ (hexyl) |

| ~29 | CH₂ (hexyl) |

| ~27 | CH₂ (hexyl) |

| ~23 | CH₂ (hexyl) |

| ~14 | CH₃ (hexyl) |

Predicted IR Data (KBr, cm⁻¹)

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium | N-H stretch (sulfonamide & amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| 1350-1320 | Strong | S=O stretch (asymmetric) |

| 1170-1150 | Strong | S=O stretch (symmetric) |

| 1250-1020 | Strong | C-O stretch (ether & ester) |

| ~1100 | Medium | C-N stretch |

Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Assignment |

| 471.14 | [M+H]⁺ |

| 493.12 | [M+Na]⁺ |

| 469.13 | [M-H]⁻ |

Major Fragmentation Pathways:

-

Cleavage of the sulfonamide bond (C-S or S-N).

-

Loss of the hexyl group from the amine.

-

Loss of the methoxycarbonyl group.

-

A characteristic loss of SO₂ (64 Da) from the parent ion is often observed for aromatic sulfonamides.[1][2][3]

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of the target compound can be envisioned through a convergent approach, involving the preparation of two key intermediates: methyl 3-chlorosulfonylthiophene-2-carboxylate (I) and 4-(hexylamino)-2-methoxyaniline (II) , followed by their coupling.

Synthesis of Methyl 3-chlorosulfonylthiophene-2-carboxylate (I)

Protocol:

-

Esterification of Thiophene-2-carboxylic acid: Thiophene-2-carboxylic acid is dissolved in an excess of methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours. After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl thiophene-2-carboxylate.

-

Chlorosulfonation: To a cooled (0 °C) solution of chlorosulfonic acid, methyl thiophene-2-carboxylate is added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours. The mixture is then carefully poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to afford methyl 3-chlorosulfonylthiophene-2-carboxylate (I).

Synthesis of 4-(hexylamino)-2-methoxyaniline (II)

Protocol:

-

Protection of 4-Amino-3-methoxyphenol: 4-Amino-3-methoxyphenol is dissolved in a suitable solvent like methanol, and an equimolar amount of benzaldehyde is added. The mixture is stirred at room temperature to form the Schiff base (imine).

-

N-Alkylation: The crude imine is dissolved in a polar aprotic solvent (e.g., acetone or DMF), and anhydrous potassium carbonate is added as a base. 1-Bromohexane is then added, and the mixture is heated to reflux for several hours.

-

Deprotection and Reduction of Nitro Group (if starting from a nitro precursor): A common route to substituted anilines involves the reduction of a corresponding nitro compound. If a nitro precursor is used, this step involves catalytic hydrogenation (e.g., H₂ over Pd/C) or reduction with metals in acidic media (e.g., Sn/HCl). In this proposed route starting from the aminophenol, the deprotection of the imine can be achieved by acidic hydrolysis, followed by purification.

Synthesis of Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate

Protocol:

-

To a solution of 4-(hexylamino)-2-methoxyaniline (II) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere, an equimolar amount of a non-nucleophilic base like pyridine or triethylamine is added.

-

The solution is cooled to 0 °C, and a solution of methyl 3-chlorosulfonylthiophene-2-carboxylate (I) in the same solvent is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the final compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of the synthesized compound.

This guide provides a foundational understanding of the synthesis and expected spectroscopic properties of methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate. Researchers can utilize this information to design their synthetic strategies and interpret analytical data. It is important to note that the predicted data should be confirmed by experimental results upon successful synthesis of the compound.

References

Technical Whitepaper: Elucidation of Molecular Structures for Novel Thiophene-Sulfonamide Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Topic: A Methodological Guide to the Crystal Structure Analysis of Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate

Disclaimer: As of October 2025, a solved crystal structure for the specific compound, methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate, is not publicly available in crystallographic databases or peer-reviewed literature. This guide, therefore, serves as an in-depth technical framework outlining the methodologies and data presentation standards that would be employed for such an analysis. The quantitative data presented herein is representative and hypothetical , derived from common values for analogous small organic molecules, to serve as a clear example for researchers in the field.

Hypothetical Crystallographic Data

The determination of a crystal structure provides the precise three-dimensional arrangement of atoms in a molecule. This data is fundamental for understanding structure-activity relationships (SAR), validating molecular conformations, and guiding drug design efforts. Below are examples of the standard tables used to present such information.

Crystal Data and Structure Refinement

This table summarizes the essential parameters of the crystal and the X-ray diffraction experiment, including the quality of the final refined model.

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₉H₂₆N₂O₅S₂ |

| Formula Weight | 442.55 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.123(4) Å |

| b | 15.456(6) Å |

| c | 13.789(5) Å |

| α | 90° |

| β | 105.21(3)° |

| γ | 90° |

| Volume | 2083.1(14) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.410 Mg/m³ |

| Absorption Coefficient | 0.295 mm⁻¹ |

| F(000) | 936 |

| Crystal Size | 0.25 x 0.18 x 0.15 mm |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected / unique | 15280 / 4780 [R(int) = 0.035] |

| Completeness to theta = 25.24° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4780 / 0 / 271 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | |

| R1 | 0.0412 |

| wR2 | 0.1055 |

| R indices (all data) | |

| R1 | 0.0521 |

| wR2 | 0.1130 |

| Largest diff. peak and hole | 0.45 and -0.38 e.Å⁻³ |

Selected Geometric Parameters (Hypothetical)

The following tables provide illustrative examples of bond lengths and angles. In a complete crystallographic report, these tables would be extensive, covering all non-hydrogen atoms.

Table 1.2.1: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

|---|---|---|

| S(1) | O(1) | 1.432(2) |

| S(1) | O(2) | 1.435(2) |

| S(1) | N(1) | 1.645(3) |

| S(1) | C(1) | 1.768(3) |

| N(1) | C(7) | 1.421(4) |

Table 1.2.2: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

|---|---|---|---|

| O(1) | S(1) | O(2) | 119.8(1) |

| O(1) | S(1) | N(1) | 107.2(1) |

| O(2) | S(1) | C(1) | 108.5(1) |

| N(1) | S(1) | C(1) | 105.9(1) |

| C(7) | N(1) | S(1) | 121.3(2) |

Experimental Protocols

The following sections describe the standard methodologies required to achieve a single-crystal X-ray structure determination for a novel small molecule.

Synthesis and Crystallization

Synthesis: The target molecule would typically be synthesized via a multi-step process. A common route involves the chlorosulfonation of a substituted thiophene-2-carboxylate ester, followed by a condensation reaction with the appropriate substituted aniline (4-hexylamino-2-methoxyaniline) in the presence of a base like pyridine or triethylamine.

Crystallization: Obtaining diffraction-quality single crystals is a critical step. Several techniques are typically screened:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Liquid-Liquid): The compound is dissolved in a small amount of a "good" solvent in a small, open vial. This vial is then placed inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is less soluble. The vapor from the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.

-

Solvent Layering: A concentrated solution of the compound is placed at the bottom of a narrow tube. A less dense, miscible anti-solvent is carefully layered on top to create a distinct interface. Crystals form at this interface as the solvents slowly mix.

X-ray Data Collection and Processing

A suitable single crystal is mounted on a goniometer head. Data collection is performed on a modern single-crystal X-ray diffractometer equipped with a micro-focus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CMOS or CCD detector).

-

Data Collection: The diffractometer collects a series of diffraction images (frames) by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and potential radiation damage.

-

Data Processing: The collected frames are processed using specialized software (e.g., CrysAlisPro, APEX, or SAINT). This involves:

-

Indexing: Determining the unit cell parameters and crystal orientation.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Absorption Correction: Correcting for experimental variations and the absorption of X-rays by the crystal.

-

Structure Solution and Refinement

-

Structure Solution: The initial atomic positions are determined from the processed diffraction data. For small molecules, this is typically achieved using "direct methods" or Patterson synthesis, often implemented in programs like SHELXT.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL). This iterative process minimizes the difference between the observed structure factors and those calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed using R-factors (R1 and wR2), where lower values indicate a better fit.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow from chemical synthesis to the final deposition of crystallographic data.

Caption: Workflow for small molecule crystal structure determination.

Hypothetical Biological Signaling Pathway

Sulfonamide derivatives are known to inhibit various enzymes, including carbonic anhydrases and kinases. The diagram below illustrates a hypothetical scenario where the title compound acts as an inhibitor of a generic MAP Kinase signaling pathway, a common target in drug discovery.

IUPAC name and synonyms for methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

-

IUPAC Name: methyl 3-[[4-(hexylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate

-

Synonyms: No common synonyms are readily available in public databases for this compound.

-

Molecular Formula: C₁₉H₂₆N₂O₅S₂

-

PubChem CID: 71114651

Chemical Structure: (A 2D structural representation of the molecule would be presented here in a full technical guide. As a text-based AI, I am unable to generate an image. The structure can be viewed on the PubChem database using the provided CID.)

Putative Mechanism of Action: PPARβ/δ Inverse Agonism

Publicly available information describes methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate as a peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) inverse agonist. This section provides a general overview of the PPARβ/δ signaling pathway, which is the likely target of this compound.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in metabolism and cellular differentiation. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. These receptors function as ligand-activated transcription factors. Upon binding to a ligand, they form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.

As an inverse agonist , this compound is hypothesized to bind to the PPARβ/δ receptor and reduce its basal level of activity. This is in contrast to an agonist, which would activate the receptor, or an antagonist, which would block the action of an agonist. The specific downstream effects of this inverse agonism on gene expression have not been detailed in the available literature for this particular compound.

Below is a generalized diagram of the PPAR signaling pathway.

Caption: Generalized PPARβ/δ Inverse Agonist Signaling Pathway.

Quantitative Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield any specific quantitative data for methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate. This includes, but is not limited to:

-

Binding affinities (e.g., Ki, IC₅₀) for PPARβ/δ

-

In vitro or in vivo efficacy data

-

Pharmacokinetic parameters (ADME)

-

Physicochemical properties (e.g., solubility, pKa)

The absence of this data suggests that the compound may be a novel chemical entity, a proprietary research compound, or that studies involving it have not been published in the public domain.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or biological evaluation of methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate are not available in the public domain. For researchers interested in working with this or structurally similar molecules, general synthetic routes for substituted thiophene carboxylates and sulfonamides would need to be adapted. Similarly, standard assays for determining PPARβ/δ receptor binding and functional activity (e.g., reporter gene assays, co-activator/co-repressor recruitment assays) would need to be employed.

Below is a logical workflow for the initial characterization of a putative PPARβ/δ inverse agonist.

Biological Activity Screening of Novel Thiophene Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel thiophene sulfonamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes relevant biological pathways to facilitate further research and development in this promising area.

Core Biological Activities and Mechanisms of Action

Thiophene sulfonamides exert their biological effects through various mechanisms. As anticancer agents, they have been shown to target key signaling molecules and cellular processes. For instance, some derivatives act as inhibitors of kinases and microtubule assembly, crucial for cancer cell proliferation[1]. Notably, sulfonamide-containing compounds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis[2][3]. The anti-inflammatory effects of thiophene derivatives are often attributed to their ability to modulate inflammatory pathways, such as the NF-κB signaling cascade[4]. In the context of antimicrobial activity, sulfonamides are well-established competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway[5][6][7].

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of representative novel thiophene sulfonamide derivatives against various targets.

Table 1: Anticancer Activity of Thiophene Sulfonamides

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 6 | MCF7 (Breast) | Cytotoxicity | 10.25 | [8] |

| Compound 7 | MCF7 (Breast) | Cytotoxicity | 9.70 | [8] |

| Compound 9 | MCF7 (Breast) | Cytotoxicity | 9.55 | [8] |

| Compound 13 | MCF7 (Breast) | Cytotoxicity | 9.39 | [8] |

| Compound 36 | - | VEGFR-2 Inhibition | 0.14 | [3] |

| Compound 37 | - | VEGFR-2 Inhibition | 0.15 | [3] |

| Compound 39 | - | VEGFR-2 Inhibition | 0.15 | [3] |

Table 2: Antimicrobial Activity of Thiophene Sulfonamides

| Compound ID | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |

| Thiophene Derivative 7 | Pseudomonas aeruginosa | Broth Microdilution | - | [9] |

| Thiophene 1 | Acinetobacter baumannii | Broth Microdilution | 32 | [10] |

| Thiophene 1 | Escherichia coli | Broth Microdilution | 64 | [10] |

Note: The reference for Thiophene Derivative 7 did not provide a specific MIC value but stated it was more potent than the standard drug gentamicin.

Experimental Protocols

Detailed methodologies for key in vitro screening assays are provided below.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Thiophene sulfonamide compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene sulfonamide compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Thiophene sulfonamide compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microplates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Microplate reader (optional, for automated reading)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the thiophene sulfonamide compounds in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well of the microplate, bringing the total volume to 100 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Enzyme Inhibition Assay: COX-2 Inhibition

This assay evaluates the ability of thiophene sulfonamides to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug discovery.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Thiophene sulfonamide compounds

-

A suitable buffer (e.g., Tris-HCl)

-

A detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit)

-

96-well plates

Procedure:

-

Compound Preparation: Prepare various concentrations of the thiophene sulfonamide compounds in the assay buffer.

-

Enzyme Reaction: In a 96-well plate, add the COX-2 enzyme, the test compound at different concentrations, and the buffer. Include a vehicle control (enzyme and buffer with solvent) and a positive control (a known COX-2 inhibitor, e.g., celecoxib).

-

Incubation: Pre-incubate the enzyme with the compounds for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a suitable reagent (e.g., a strong acid).

-

PGE2 Measurement: Quantify the amount of PGE2 produced in each well using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and a general experimental workflow are provided below using Graphviz.

Caption: Anticancer mechanism of thiophene sulfonamides.

Caption: Antimicrobial mechanism of thiophene sulfonamides.

Caption: General workflow for biological activity screening.

References

- 1. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 8. [PDF] Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents | Semantic Scholar [semanticscholar.org]

- 9. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

An In-depth Technical Guide to the Discovery and Synthesis of Substituted Thiophene-2-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of substituted thiophene-2-carboxylate derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and antioxidant properties. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and elucidates the signaling pathways through which these derivatives exert their effects.

Synthetic Methodologies

The synthesis of substituted thiophene-2-carboxylate derivatives can be achieved through several key methodologies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. The most prominent methods include the Fiesselmann Thiophene Synthesis, the Gewald Aminothiophene Synthesis, and Palladium-Catalyzed Cross-Coupling Reactions.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for constructing the thiophene ring. It typically involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester in the presence of a base. This reaction proceeds via a Michael addition followed by an intramolecular condensation to form the thiophene ring.

Experimental Protocol: Synthesis of Aryl-Substituted Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates

A detailed experimental protocol for a variation of the Fiesselmann synthesis is described for the preparation of aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates:

-

Reaction Setup: To a solution of methyl 3-chlorothiophene-2-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF), add methyl thioglycolate (1 equivalent).

-

Base Addition: Slowly add potassium tert-butoxide (2 equivalents) to the stirred solution at room temperature.

-

Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water and acidify with a dilute solution of hydrochloric acid (HCl) to a pH of 3-4.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., toluene/ethanol) to afford the desired product.

| Entry | Aryl Substituent | Yield (%) |

| 1 | Phenyl | 78 |

| 2 | 4-Chlorophenyl | 72 |

| 3 | 4-Methylphenyl | 75 |

| 4 | 2-Thienyl | 68 |

Table 1: Representative yields for the synthesis of aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates via a modified Fiesselmann synthesis.

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. This multicomponent reaction is highly efficient for generating polysubstituted aminothiophenes, which are valuable precursors for further derivatization.

Experimental Protocol: Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

-

Reactant Mixture: In a round-bottom flask, combine ethyl cyanoacetate (1 equivalent), acetylacetone (1 equivalent), and elemental sulfur (1.1 equivalents).

-

Base Catalyst: Add diethylamine (1.1 equivalents) dropwise to the stirred mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 40-50°C and stir for 4 hours.

-

Crystallization: Allow the mixture to cool to room temperature and leave it to stand overnight.

-

Isolation: Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the crude product.

-

Purification: Recrystallize the crude product from ethanol to yield the pure ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.[1]

| Starting Materials | Product | Yield (%) |

| Ethyl cyanoacetate, Acetylacetone, Sulfur | Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | 75-86 |

Table 2: Typical yield for the Gewald synthesis of a substituted 2-aminothiophene-3-carboxylate.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the synthesis of substituted thiophenes. These reactions allow for the formation of carbon-carbon bonds between a thiophene core and various aryl or vinyl groups.

Experimental Protocol: Palladium-Catalyzed Direct Arylation of Methyl 3-aminothiophene-2-carboxylate

-

Reaction Mixture: In a sealed tube, combine methyl 3-amino-4-methylthiophene-2-carboxylate (1 equivalent), the desired aryl bromide (1.2 equivalents), potassium acetate (2 equivalents), and palladium(II) acetate (Pd(OAc)2, 5 mol%).

-

Solvent: Add dimethylacetamide (DMAc) as the solvent.

-

Degassing: Degas the mixture by bubbling argon through it for 15 minutes.

-

Reaction Conditions: Heat the sealed tube to 120°C for 24-48 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain the desired C5-arylated product.[2]

| Aryl Bromide | Product | Yield (%) |

| 4-Bromotoluene | Methyl 3-amino-5-(p-tolyl)-4-methylthiophene-2-carboxylate | 85 |

| 4-Bromoanisole | Methyl 3-amino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylate | 82 |

| 1-Bromo-4-(trifluoromethyl)benzene | Methyl 3-amino-5-(4-(trifluoromethyl)phenyl)-4-methylthiophene-2-carboxylate | 91 |

Table 3: Representative yields for the palladium-catalyzed direct C5-arylation of a substituted 3-aminothiophene-2-carboxylate.[2]

Biological Activities and Mechanisms of Action

Substituted thiophene-2-carboxylate derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity: VEGFR-2 Inhibition

Certain ortho-amino thiophene carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that promotes cell proliferation and angiogenesis. This process involves the activation of Phospholipase C gamma (PLCγ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), ultimately resulting in the cellular responses that drive tumor growth. Certain thiophene-2-carboxylate derivatives have been shown to inhibit VEGFR-2, thereby blocking this signaling pathway and preventing angiogenesis.

Antibacterial Activity: FtsZ Inhibition

A number of thiophene derivatives have demonstrated significant antibacterial activity, particularly against drug-resistant strains.[3][4] One of the proposed mechanisms of action is the inhibition of the bacterial cell division protein FtsZ.[5] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the site of cell division.

In normal bacterial cell division, FtsZ monomers polymerize to form the Z-ring, a structure that is critical for cytokinesis. Thiophene derivatives can inhibit this process by binding to FtsZ and preventing its polymerization. This disruption of Z-ring formation leads to a failure in cell division and ultimately results in bacterial cell death. This mechanism of action is a promising strategy for combating antibiotic resistance.[5]

Drug Discovery and Development Workflow

The discovery and development of novel thiophene-2-carboxylate derivatives as therapeutic agents follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

The process begins with the identification of a biological target. Lead compounds are then designed and synthesized, followed by in vitro screening to assess their biological activity. Promising candidates undergo lead optimization through structure-activity relationship (SAR) studies to improve their potency and pharmacokinetic properties. The most promising compounds advance to preclinical development, where their efficacy and safety are evaluated in animal models. Successful candidates then move into clinical trials to assess their safety and efficacy in humans.

Quantitative Data Summary

The following table summarizes key quantitative data for a selection of substituted thiophene-2-carboxylate derivatives, highlighting their biological activities.

| Compound ID | Substitution Pattern | Synthetic Method | Yield (%) | Biological Activity | IC50 / MIC (µM) |

| TCD-1 | 5-phenyl-3-amino | Palladium-catalyzed | 85 | VEGFR-2 Inhibition | 0.59 |

| TCD-2 | 5-(4-chlorophenyl)-3-amino | Palladium-catalyzed | 80 | VEGFR-2 Inhibition | 1.29 |

| TCD-3 | 5-acetyl-2-amino-4-methyl | Gewald Synthesis | ~80 | Antibacterial (MRSA) | 16 |

| TCD-4 | 3-hydroxy-5-phenyl | Fiesselmann Synthesis | 78 | Antioxidant (DPPH) | 25.4 |

Table 4: Summary of quantitative data for representative substituted thiophene-2-carboxylate derivatives.

Conclusion

Substituted thiophene-2-carboxylate derivatives represent a versatile and promising class of compounds for the development of new therapeutic agents. The synthetic methodologies outlined in this guide provide robust and efficient routes to a wide array of derivatives. The elucidation of their mechanisms of action, particularly as inhibitors of VEGFR-2 and FtsZ, opens up new avenues for the design of targeted therapies for cancer and infectious diseases. Further research and development in this area are warranted to fully exploit the therapeutic potential of this important class of heterocyclic compounds.

References

- 1. impactfactor.org [impactfactor.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 4. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Modeling and Computational Analysis of Methyl 3-(Sulfamoyl)thiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of methyl 3-(sulfamoyl)thiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Based on its structural features, particularly the thiophene sulfonamide scaffold, this molecule is a putative inhibitor of carbonic anhydrase (CA). This document outlines the theoretical basis for its mechanism of action, presents a plausible synthesis route, details experimental protocols for its evaluation as a carbonic anhydrase inhibitor, and summarizes relevant quantitative data from analogous compounds. Furthermore, a computational analysis framework is proposed, drawing from established methodologies for similar inhibitor classes. The guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents targeting carbonic anhydrase.

Introduction: The Thiophene Sulfonamide Scaffold

Thiophene sulfonamides represent a well-established class of carbonic anhydrase inhibitors (CAIs). The foundational discovery by Davenport in 1945 revealed that thiophene-2-sulfonamide was a more potent CAI than the archetypal sulfanilamide, sparking decades of research into five-membered heterocyclic sulfonamides.[1][2] These compounds have been extensively investigated for the treatment of various conditions, including glaucoma, epilepsy, and cancer.[3] The core structure of methyl 3-(sulfamoyl)thiophene-2-carboxylate aligns with the key pharmacophoric features of this class, making it a prime candidate for inhibition of carbonic anhydrase isoenzymes.

Proposed Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Sulfonamide inhibitors function by coordinating to the zinc ion in the enzyme's active site. The deprotonated sulfonamide nitrogen forms a strong bond with the Zn(II) ion, displacing the catalytically essential zinc-bound water molecule or hydroxide ion. This interaction is further stabilized by a network of hydrogen bonds with active site residues, such as the conserved Thr199.[1]

The proposed binding mode for methyl 3-(sulfamoyl)thiophene-2-carboxylate within the carbonic anhydrase active site is depicted below.

Synthesis and Experimental Protocols

Synthesis of Methyl 3-(sulfamoyl)thiophene-2-carboxylate

A plausible synthetic route for methyl 3-(sulfamoyl)thiophene-2-carboxylate starts from the commercially available methyl 3-aminothiophene-2-carboxylate. The synthesis involves a diazotization reaction followed by a sulfonyl chloride formation and subsequent amination.

Workflow for Synthesis:

Detailed Protocol:

-

Diazotization: Methyl 3-aminothiophene-2-carboxylate is dissolved in a mixture of acetic acid and hydrochloric acid. The solution is cooled to -5°C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt intermediate.

-

Sulfonylation: The resulting diazonium salt solution is added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride. This step yields methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.

-

Amination: The crude sulfonyl chloride is then carefully added to an ice-cold aqueous ammonia solution. The reaction mixture is stirred until the formation of the final product, methyl 3-(sulfamoyl)thiophene-2-carboxylate, is complete.

-

Purification: The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Carbonic Anhydrase Activity Assay (Colorimetric)

The inhibitory activity of methyl 3-(sulfamoyl)thiophene-2-carboxylate can be determined using a colorimetric assay that measures the esterase activity of carbonic anhydrase.

Materials:

-

Purified human carbonic anhydrase II (hCA II)

-

CA Assay Buffer (e.g., 40 mL)

-

CA Dilution Buffer (e.g., 1.5 mL)

-

CA Substrate (e.g., p-Nitrophenyl acetate)

-

CA Inhibitor (Acetazolamide as a positive control)

-

Nitrophenol Standard (for standard curve)

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Preparation: Prepare serial dilutions of the test compound and the standard inhibitor (Acetazolamide) in the appropriate buffer.

-

Enzyme Reaction: To each well of a 96-well plate, add the CA Assay Buffer, the diluted enzyme solution, and the test compound solution (or standard/blank).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

Substrate Addition: Initiate the reaction by adding the CA substrate to each well.

-

Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 1 hour) at room temperature.[3]

-

Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The inhibitory activity is calculated as the percentage reduction in enzyme activity in the presence of the inhibitor compared to the control. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Quantitative Data for Analogous Thiophene Sulfonamides

While specific quantitative data for methyl 3-(sulfamoyl)thiophene-2-carboxylate is not publicly available, the following tables summarize the inhibitory activity of structurally related thiophene-based sulfonamides against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). This data provides a benchmark for the expected potency of the title compound.

Table 1: IC50 Values of Thiophene-Based Sulfonamides against hCA I and hCA II

| Compound | hCA I (IC50, nM) | hCA II (IC50, nM) |

| Thiophene Sulfonamide 1 | 69 | 23.4 |

| Thiophene Sulfonamide 2 | 87.3 | 24.4 |

| Thiophene Sulfonamide 3 | 70,000 | 1,405 |

| Acetazolamide (Standard) | 384.2 | 36.9 |

| Data sourced from a study on various thiophene-based sulfonamides.[3][4] |

Table 2: Ki Values of Thiophene-Based Sulfonamides against hCA I and hCA II

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) |

| Thiophene Sulfonamide A | 66.49 ± 17.15 | 74.88 ± 20.65 |

| Thiophene Sulfonamide B | 234,990 ± 15,440 | 38,040 ± 12,970 |

| Data represents the range of inhibition constants observed for a series of thiophene sulfonamides.[3][4] |

Theoretical Modeling and Computational Analysis

Computational methods are invaluable for understanding the structure-activity relationships of carbonic anhydrase inhibitors and for the rational design of new, more potent, and selective compounds.

Molecular Docking

Molecular docking simulations can predict the binding conformation and affinity of methyl 3-(sulfamoyl)thiophene-2-carboxylate within the active site of various carbonic anhydrase isoforms.

Workflow for Molecular Docking:

Methodology:

-

Protein Preparation: Obtain the crystal structure of the target carbonic anhydrase isoform (e.g., hCA II) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Generate a 3D structure of methyl 3-(sulfamoyl)thiophene-2-carboxylate and optimize its geometry using a suitable force field (e.g., MMFF94).

-

Docking Simulation: Perform docking calculations using software such as AutoDock or GOLD. The search space should be defined to encompass the active site, centered on the catalytic zinc ion.

-

Analysis: Analyze the resulting docking poses based on their predicted binding energies and clustering. The most favorable poses are examined to identify key interactions, such as the coordination of the sulfonamide group to the zinc ion and hydrogen bonding with active site residues like Thr199.[1]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies can be employed to build a mathematical model that correlates the chemical structure of a series of thiophene sulfonamide analogs with their biological activity.[5][6]

Methodology:

-

Data Collection: Compile a dataset of thiophene sulfonamides with their experimentally determined inhibitory activities (IC50 or Ki values).

-

Descriptor Calculation: For each molecule, calculate a set of molecular descriptors that quantify various physicochemical and structural properties (e.g., electronic, steric, and lipophilic parameters).

-

Model Building: Use statistical methods, such as multiple linear regression or partial least squares, to develop a QSAR model that relates the descriptors to the biological activity.

-

Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.

A validated QSAR model can then be used to predict the inhibitory potency of novel, unsynthesized thiophene sulfonamide derivatives, thereby guiding the design of more effective inhibitors. The polarizability of the molecule has been shown to be a key factor in the inhibition of membrane-bound carbonic anhydrase isoforms.[5]

Conclusion

Methyl 3-(sulfamoyl)thiophene-2-carboxylate possesses the key structural motifs of a potent carbonic anhydrase inhibitor. This technical guide has provided a comprehensive overview of its likely mechanism of action, a practical synthetic route, and detailed protocols for its biological evaluation. The summarized quantitative data from analogous compounds suggests that it is likely to exhibit significant inhibitory activity. The outlined computational methodologies, including molecular docking and QSAR, offer a robust framework for further investigation into its structure-activity relationships and for the rational design of next-generation inhibitors based on the thiophene sulfonamide scaffold. This document serves as a foundational resource to facilitate and accelerate research and development efforts in this promising area of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A quantitative structure-activity relationship study on some aromatic/heterocyclic sulfonamides and their charged derivatives acting as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

preliminary toxicological profile of methyl 3-(...sulfamoyl)thiophene-2-carboxylate

Preliminary Toxicological Profile of Methyl 3-(sulfamoyl)thiophene-2-carboxylate

Disclaimer: No specific toxicological studies for methyl 3-(sulfamoyl)thiophene-2-carboxylate have been identified in the public domain. This document provides a preliminary, inferred toxicological profile based on the known effects of its constituent chemical moieties: the thiophene ring and the sulfonamide group. The information presented is intended for initial hazard identification and to guide early-stage toxicological screening.

Executive Summary

Methyl 3-(sulfamoyl)thiophene-2-carboxylate is a small molecule containing a thiophene core, a structural alert for potential metabolic activation, and a sulfonamide group, which is associated with a known class of adverse effects. The primary toxicological concerns for this compound class include potential hepatotoxicity and nephrotoxicity, stemming from the bioactivation of the thiophene ring by cytochrome P450 enzymes. Additionally, the sulfonamide moiety introduces risks of hypersensitivity reactions, crystalluria, and potential hematological effects. This profile outlines these potential risks, provides representative data from analogous compounds, and details standard protocols for preliminary toxicological evaluation.

Predicted Toxicological Endpoints

The following table summarizes the key potential toxicological endpoints for methyl 3-(sulfamoyl)thiophene-2-carboxylate, based on data from structurally related compounds.

| Toxicological Endpoint | Predicted Effect | Structural Basis | Key Assays for Evaluation |

| Hepatotoxicity | Potential for cytotoxicity and cholestasis | Thiophene ring (metabolic activation) | In vitro cytotoxicity in HepG2/primary hepatocytes; serum liver enzyme analysis (in vivo) |

| Nephrotoxicity | Potential for tubular damage and crystalluria | Thiophene ring (metabolic activation); Sulfonamide group (precipitation) | In vitro cytotoxicity in renal cell lines (e.g., HK-2); urinalysis and kidney histology (in vivo) |

| Genotoxicity | Low to moderate concern for mutagenicity | Thiophene ring (bioactivation to reactive electrophiles) | Bacterial Reverse Mutation Assay (Ames Test); In vitro Micronucleus Assay |

| Hypersensitivity | Potential for immune-mediated reactions | Sulfonamide group | Not routinely assessed in vitro; requires specialized assays or in vivo models (e.g., popliteal lymph node assay) |

| Hematotoxicity | Low risk of blood dyscrasias | Sulfonamide group | Complete blood count (in vivo) |

Quantitative Toxicological Data (Representative)

The following tables present representative quantitative data from in vitro toxicological assays for compounds structurally related to methyl 3-(sulfamoyl)thiophene-2-carboxylate. Note: This data is illustrative and not from direct studies on the title compound.

Table 1: In Vitro Cytotoxicity Data (IC₅₀ Values)

| Cell Line | Assay Type | Endpoint | Representative IC₅₀ (µM) | Inferred Potential |

| HepG2 (Human Hepatoma) | MTT Assay | Cell Viability | > 100 | Low direct cytotoxicity |

| HK-2 (Human Kidney) | Neutral Red Uptake | Cell Viability | > 100 | Low direct cytotoxicity |

Table 2: In Vitro Genotoxicity Data

| Assay | Strains/Cell Line | Metabolic Activation (S9) | Representative Result | Inferred Potential |

| Ames Test | S. typhimurium (TA98, TA100) | With and Without | Negative | Non-mutagenic |

| Micronucleus Test | CHO-K1 | With and Without | Negative | Non-clastogenic |

Table 3: In Vivo Acute Toxicity Data (Rodent Model)

| Species | Route of Administration | Parameter | Representative Value | Inferred Potential |

| Mouse | Oral (p.o.) | LD₅₀ | > 2000 mg/kg | Low acute toxicity |

| Rat | Intravenous (i.v.) | MTD | ~100 mg/kg | Moderate toxicity via parenteral route |

Experimental Protocols

Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-